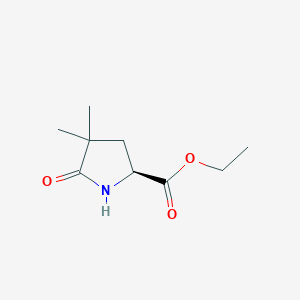

ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-4-13-7(11)6-5-9(2,3)8(12)10-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |

InChI Key |

ZPVMBRHOTJXVSL-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(C(=O)N1)(C)C |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+C2H5OH→R-COO-C2H5+H2O

In this case, the carboxylic acid precursor is (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid. The reaction is typically performed in a solvent such as toluene or dichloromethane to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acidic resins can also be employed to improve the reaction rate and selectivity. Additionally, advanced separation techniques like distillation or crystallization are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters

Scientific Research Applications

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound lacks aromatic or fused heterocyclic systems seen in analogs from and , which instead incorporate bromophenyl () or methoxy-methylene-oxazocine () moieties. These differences significantly alter solubility, reactivity, and biological activity .

- Stereochemical Complexity : The (2S) configuration in the target compound is shared with ’s analog, where stereochemistry governs intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Crystallography and Stability

- Crystal Packing: ’s compound forms zigzag chains via N-H···O hydrogen bonds, stabilized further by C-H···π interactions. In contrast, the simpler pyrrolidinone core of the target compound may adopt less complex packing motifs .

- Thermal and Solubility Profiles : Bulky substituents (e.g., bromophenyl in ) reduce solubility in polar solvents but enhance thermal stability due to aromatic stacking. The target compound’s dimethyl groups likely improve lipophilicity compared to methoxy or hydroxylated analogs .

Biological Activity

Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The compound's molecular formula is , and it features a carboxylate group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to several physiological effects.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and inflammation.

- Receptor Modulation : It may also act as a ligand for specific receptors, affecting signaling pathways related to pain perception and inflammation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including this compound. Research indicates that derivatives of this compound exhibit activity against a range of multidrug-resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 64 µg/mL |

| Acinetobacter baumannii | < 128 µg/mL |

| Klebsiella pneumoniae | < 32 µg/mL |

These findings suggest that the compound could be further developed as an antimicrobial agent targeting resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies using A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects.

| Compound Derivative | A549 Cell Viability (%) | p-value |

|---|---|---|

| Ethyl (2S)-4,4-dimethyl... | 63.4 | < 0.05 |

| 3,5-Dichloro derivative | 21.2 | < 0.001 |

| Control (Cisplatin) | 16.1 | < 0.0001 |

The data indicates that modifications to the compound structure can enhance its anticancer efficacy .

Case Studies

- Study on Antimicrobial Activity : A recent investigation focused on the antimicrobial properties of various derivatives of the compound against clinically relevant pathogens. The study utilized the broth microdilution method to determine MIC values and found promising results against resistant strains .

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 cells compared to untreated controls. The structure-dependent activity suggests potential for development as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-component reactions or esterification of its carboxylic acid precursor. For example, analogous pyrrolidinone derivatives have been prepared using diastereoselective methods involving ketone intermediates and chiral catalysts to control stereochemistry . Key steps include cyclization of amino esters and subsequent oxidation. Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement.

Q. How is the stereochemical configuration confirmed for this compound?

- Methodological Answer : The (2S) configuration is validated using:

- X-ray crystallography : Resolves absolute stereochemistry (e.g., as in analogous compounds with crystallized structures) .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish axial/equatorial substituents .

- Optical rotation : Matches literature values for enantiopure derivatives .

Q. What analytical techniques are used to assess purity and structural integrity?

- Methodological Answer :

- HPLC/GC : Quantifies purity (>95% typical for research-grade material) .

- FTIR : Confirms carbonyl (C=O) and ester (C-O) functional groups .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks (e.g., m/z 228.1 for CHNO) .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for derivatives of this compound?

- Methodological Answer : Diastereoselectivity is enhanced via:

- Chiral auxiliaries : Temporarily fix stereochemistry during synthesis (e.g., Boc-protected intermediates) .

- Catalytic asymmetric methods : Use transition-metal catalysts (e.g., Ru or Rh complexes) to control stereocenters .

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) improve diastereomeric ratios (dr > 10:1 in some cases) .

Q. What computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulates binding affinities with biological targets (e.g., enzymes with pyrrolidinone-binding pockets) .

- ADMET profiling : Uses QSAR models to estimate absorption and toxicity .

Q. How are contradictions in spectral data resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with databases (e.g., PubChem) to identify discrepancies .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure peak splitting .

- Isotopic labeling : C or N labeling clarifies ambiguous coupling patterns in complex spectra .

Q. What strategies mitigate decomposition during storage of hygroscopic derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.